2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1082514-72-4
VCID: VC11524148
InChI: InChI=1S/C13H19N3/c1-2-3-10-16-12-7-5-4-6-11(12)15-13(16)8-9-14/h4-7H,2-3,8-10,14H2,1H3
SMILES:
Molecular Formula: C13H19N3
Molecular Weight: 217.31 g/mol

2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine

CAS No.: 1082514-72-4

Cat. No.: VC11524148

Molecular Formula: C13H19N3

Molecular Weight: 217.31 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine - 1082514-72-4

Specification

CAS No. 1082514-72-4
Molecular Formula C13H19N3
Molecular Weight 217.31 g/mol
IUPAC Name 2-(1-butylbenzimidazol-2-yl)ethanamine
Standard InChI InChI=1S/C13H19N3/c1-2-3-10-16-12-7-5-4-6-11(12)15-13(16)8-9-14/h4-7H,2-3,8-10,14H2,1H3
Standard InChI Key PVPYVMGUOLHWCG-UHFFFAOYSA-N
Canonical SMILES CCCCN1C2=CC=CC=C2N=C1CCN

Introduction

Structural Characterization

Molecular Architecture and Stereochemical Features

2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine consists of a benzimidazole ring system fused with a benzene and imidazole ring. The butyl group (C₄H₉) at the 1-position introduces hydrophobicity, while the ethanamine moiety (-CH₂CH₂NH₂) at the 2-position enhances solubility and potential for hydrogen bonding . The SMILES notation (CCCCN1C2=CC=CC=C2N=C1CCN) and InChIKey (PVPYVMGUOLHWCG-UHFFFAOYSA-N) confirm the substitution pattern and stereochemical uniqueness .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for various adducts, calculated using ion mobility spectrometry, range from 149.9 Ų ([M+H]⁺) to 162.7 Ų ([M+Na]⁺) . These values correlate with molecular size and shape, offering preliminary insights into its behavior in mass spectrometry-based analyses. The table below summarizes key CCS predictions:

Adductm/zPredicted CCS (Ų)
[M+H]⁺218.16518149.9
[M+Na]⁺240.14712162.7
[M+NH₄]⁺235.19172158.2
[M-H]⁻216.15062152.1

These data suggest that the compound’s ionization state significantly influences its structural compactness, which may impact its detection and quantification in analytical workflows .

Synthesis and Reactivity

Hypothetical Synthetic Pathways

While no explicit synthesis protocols are documented for 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine, benzimidazole derivatives are typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For this compound, a plausible route involves:

  • Alkylation: Introducing the butyl group via nucleophilic substitution on a pre-formed benzimidazole intermediate.

  • Side-Chain Modification: Coupling the ethanamine moiety through reductive amination or alkylation of a 2-chloromethylbenzimidazole precursor .

Reactivity Profile

The ethanamine side chain’s primary amine group is susceptible to acylation and Schiff base formation, while the benzimidazole nucleus may undergo electrophilic substitution at the 5- and 6-positions. The butyl group’s electron-donating effects could moderate reactivity compared to shorter-chain analogs .

Pharmacological Considerations

Metabolic Pathways

Primary amine oxidation via cytochrome P450 enzymes and subsequent glucuronidation are likely metabolic routes. The absence of electron-withdrawing groups may slow Phase I metabolism, prolonging half-life .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the butyl group with smaller alkyl chains (e.g., ethyl in 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine ) reduces hydrophobicity, potentially altering target affinity. Conversely, bulkier substituents may hinder membrane diffusion.

Role of the Ethanamine Moiety

Compared to unsubstituted benzimidazoles, the ethanamine side chain enhances water solubility and provides a site for derivatization, enabling covalent interactions with biological targets .

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